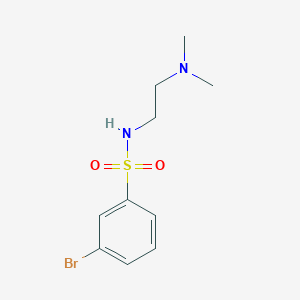
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromine atom at the third position of the benzene ring and a dimethylaminoethyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide typically involves the following steps:
Sulfonamidation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the inhibition of specific enzymes, such as carbonic anhydrase, which is relevant in cancer research.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s function. The dimethylaminoethyl group can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-dimethylbenzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-(2-(dimethylamino)ethyl)benzenesulfonamide: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
3-bromo-N-(2-(methylamino)ethyl)benzenesulfonamide: Contains a methylamino group instead of a dimethylamino group, which can alter its pharmacokinetic and pharmacodynamic properties.
Uniqueness
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the dimethylaminoethyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15BrN2O2S |
|---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
3-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H15BrN2O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
NDKVBOZRQGBEIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)phenyl]-5-(1-methylindol-5-yl)oxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797687.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(5-fluoro-2,3-dihydroindol-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797692.png)
![N-[(3-chlorophenyl)methyl]-3-[4-(difluoromethoxy)phenyl]-N-methyl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797697.png)
![N-(3,4-difluorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B10797701.png)
![3-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797707.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(1,3-dihydroisoindol-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797711.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(6,7-difluoronaphthalen-2-yl)oxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797715.png)
![N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine](/img/structure/B10797724.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[[3-(3,4-difluorophenyl)oxetan-3-yl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797738.png)
![6-Bromo-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797743.png)
![N-(6-bromothieno[3,2-d]pyrimidin-4-yl)acetamide](/img/structure/B10797757.png)
![N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B10797760.png)
![3-Bromo-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797763.png)
![1-Cyclopropyl-3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-6-yl]oxy]-4-(3,4-difluorophenyl)azetidin-2-one](/img/structure/B10797772.png)
